Acetic acid, 2,2-dimethylhydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(7)5-6(2)3/h1-3H3,(H,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKWWJXVUHCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064155 | |
| Record name | Acetic acid, 2,2-dimethylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064155 | |
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Molecular Weight |
102.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6233-04-1 | |
| Record name | Acetic acid, 2,2-dimethylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6233-04-1 | |
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| Record name | Acetic acid, 2,2-dimethylhydrazide | |
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| Record name | N,N-Dimethylacetohydrazide | |
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| Record name | Acetic acid, 2,2-dimethylhydrazide | |
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| Record name | Acetic acid, 2,2-dimethylhydrazide | |
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| Record name | N',N'-dimethylacetohydrazide | |
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| Record name | ACETIC ACID, 2,2-DIMETHYLHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59UZ95EMO9 | |
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Structural Classification and Nomenclature of N ,n Dimethylacylhydrazides, with Specific Focus on Acetic Acid, 2,2 Dimethylhydrazide
N',N'-dimethylacylhydrazides are a class of organic compounds characterized by a central hydrazine (B178648) core (N-N) where one nitrogen atom is acylated and the other is disubstituted with two methyl groups. The general structure is R-C(=O)NH-N(CH₃)₂.
Acetic acid, 2,2-dimethylhydrazide fits this classification, with the acyl group being an acetyl group (CH₃CO-). Its systematic IUPAC name is N',N'-dimethylacetohydrazide. epa.govnih.gov Other common names include 1-acetyl-2,2-dimethylhydrazine and 1,1-dimethyl-2-acetylhydrazine. nih.gov The presence of the acetyl group attached to one nitrogen and two methyl groups on the other nitrogen is a defining structural feature. This substitution pattern differentiates it from other hydrazides, such as symmetrically disubstituted or monosubstituted derivatives.
The nomenclature of these compounds follows established IUPAC guidelines. The "N'" indicates the substituent is on the nitrogen atom of the hydrazine moiety that is not directly attached to the carbonyl group. The "2,2-dimethyl" specifies that two methyl groups are on the second nitrogen of the hydrazide chain.
| Compound Identifier | Value |
| IUPAC Name | N',N'-Dimethylacetohydrazide epa.govnih.gov |
| Systematic Name | This compound nih.gov |
| Other Names | 1,1-Dimethyl-2-acetylhydrazine, 1-Acetyl-2,2-dimethylhydrazine nih.gov |
| CAS Number | 6233-04-1 epa.govechemi.com |
| Molecular Formula | C₄H₁₀N₂O epa.govechemi.com |
| Molecular Weight | 102.14 g/mol epa.govnih.gov |
| SMILES | CC(=O)NN(C)C nih.govuni.lu |
| InChIKey | SLIKWWJXVUHCPJ-UHFFFAOYSA-N nih.govuni.lu |
Historical and Contemporary Significance of N,n Disubstituted Hydrazides in Chemical Research
Hydrazides, in general, have been recognized for their importance in organic synthesis and medicinal chemistry. nih.gov They serve as versatile synthons for the creation of various heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles. nih.gov The N,N-disubstituted hydrazides, a specific subset, have garnered attention for their unique reactivity and applications.
Historically, research into hydrazine (B178648) derivatives was partly driven by their use as high-energy materials, such as rocket fuels. nih.gov This led to a broader investigation of their chemical properties and potential applications in other fields. In contemporary chemical research, N,N-disubstituted hydrazides are valuable intermediates in organic synthesis. For instance, they can be synthesized through methods like the reductive alkylation of hydrazine derivatives or the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org The development of efficient synthetic routes, such as the direct reductive hydrazination of ketones and aldehydes, has further expanded their utility. organic-chemistry.org
These compounds are also crucial in the study of reaction mechanisms and as precursors for generating other reactive species. For example, acyl hydrazides can be precursors to acyl radicals, which are important intermediates in various chemical transformations. researchgate.net The investigation of Z/E isomerism around the hydrazide bond (CO-NH-N) in Nα-Nα-disubstituted hydrazides has contributed to the understanding of the conformational behavior of pseudopeptides. nih.gov
Theoretical Frameworks for Understanding Acyl Hydrazide Reactivity
De Novo Synthetic Routes to N',N'-Dimethylacetohydrazide
The direct synthesis of N',N'-dimethylacetohydrazide can be achieved through several chemical strategies, primarily involving the formation of the acylhydrazide structure from appropriate precursors.
Condensation Reactions Involving Acetic Acid Derivatives and N,N-Dimethylhydrazine
The condensation of carboxylic acid derivatives with hydrazines is a fundamental method for forming hydrazides. In the case of N',N'-dimethylacetohydrazide, this involves the reaction of an acetic acid derivative with N,N-dimethylhydrazine. While the direct condensation of acetic acid with N,N-dimethylhydrazine is a possible route, more reactive derivatives of acetic acid, such as acyl chlorides or esters, are often employed to achieve higher yields. For instance, the reaction of pivaloyl chloride with hydrazine (B178648) has been shown to be most efficient in water. orgsyn.org However, a common challenge in the synthesis of mono-acylhydrazides from acyl chlorides and hydrazine is the formation of 1,2-diacylhydrazine by-products, especially with low molecular weight aliphatic acyl chlorides. orgsyn.org
The general principle of condensing a carboxylic acid with a hydrazine is a well-established method for producing acylhydrazides. cdnsciencepub.com Similarly, industrial processes demonstrate the condensation of acetic acid with dimethylamine (B145610) to produce N,N-dimethylacetamide, often utilizing catalysts and reaction distillation technology to improve yield and purity. google.comgoogle.com These related syntheses underscore the feasibility of the condensation approach for N',N'-dimethylacetohydrazide.
Table 1: Condensation Reaction Parameters for Related Acylhydrazide and Amide Synthesis
| Reactants | Product | Catalyst/Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Arylhydrazines + Carboxylic Acids | 1-Acyl-2-arylhydrazines | Liquid carboxylic acid as solvent | Readily obtained in high yield. | cdnsciencepub.com |
| Pivaloyl Chloride + Hydrazine | Pivaloyl hydrazide | Water as solvent | Efficiently produces the mono-acylhydrazide, minimizing the bis-acylhydrazide byproduct. | orgsyn.org |
| Acetic Acid + Dimethylamine | N,N-dimethylacetamide | Alumina-based catalysts, 130-180°C | Achieves complete reaction of acetic acid, eliminating the need for subsequent neutralization steps. | google.com |
Reductive Alkylation Strategies of Acyl Hydrazines
Reductive alkylation offers an alternative pathway to synthesize N',N'-dimethylacetohydrazide, starting from a simpler hydrazide and introducing the methyl groups in a subsequent step. This method avoids the direct handling of potentially problematic reagents and can be highly efficient. cdnsciencepub.comorganic-chemistry.orgorganic-chemistry.org
A key industrial method for producing N',N'-dimethylacetohydrazide involves the N-dimethylation of acetylhydrazine using formaldehyde (B43269). wikipedia.orgacs.org In this process, acetylhydrazine is treated with formaldehyde in the presence of hydrogen and a suitable catalyst. The formaldehyde acts as the source of the methyl groups, which are reductively coupled to the terminal nitrogen atom of the acetylhydrazine. This one-pot reaction is an efficient way to introduce two methyl groups onto the nitrogen atom. wikipedia.org While reductive amination of primary amines with formaldehyde is a common procedure, the choice of reagents is critical to prevent side reactions. researchgate.net
Catalytic hydrogenation is integral to the formaldehyde-mediated alkylation described above and represents a broad and versatile reduction method in organic synthesis. youtube.comyoutube.com In the synthesis of N',N'-dimethylacetohydrazide from acetylhydrazine and formaldehyde, a catalyst is required to facilitate the addition of hydrogen. wikipedia.orgacs.org Various metal catalysts are effective for hydrogenation, including platinum, palladium, and Raney Nickel. illinois.edulibretexts.org
These hydrogenations can be conducted in acidic media, and sometimes the acid itself can play a role in the reaction mechanism. illinois.edu For instance, the reduction of carbonyl compounds and acyl chlorides can be achieved through catalytic hydrogenation. libretexts.org The catalyst, often a finely divided solid metal like palladium on a support, provides a surface for the reaction to occur, where hydrogen gas is adsorbed and then transferred to the substrate. youtube.com The use of a "poisoned" catalyst, such as Lindlar's catalyst, can sometimes be employed to stop the reduction at an intermediate stage, like an aldehyde, though for the complete methylation of the hydrazide, a more active catalyst system is typically used. libretexts.org
Formation of N',N'-Dimethylacetohydrazide as a Synthetic Intermediate
Beyond its direct synthesis, N',N'-dimethylacetohydrazide is a crucial intermediate in the large-scale production of other important chemical compounds, most notably unsymmetrical dimethylhydrazine (UDMH).
Precursor in the Synthesis of Unsymmetrical Dimethylhydrazine (UDMH)
One of the primary industrial routes to produce unsymmetrical dimethylhydrazine (UDMH), a hypergolic rocket propellant, relies on N',N'-dimethylacetohydrazide as a precursor. wikipedia.orgacs.orgnih.gov This industrial process consists of two main steps. First, acetylhydrazine is N-dimethylated using formaldehyde and hydrogen with a catalyst to form N',N'-dimethylacetohydrazide. wikipedia.org
In the second step, the resulting N',N'-dimethylacetohydrazide is hydrolyzed. This hydrolysis step cleaves the acetyl group, yielding UDMH and acetic acid as a byproduct. wikipedia.org
CH₃C(O)NHN(CH₃)₂ + H₂O → H₂NN(CH₃)₂ + CH₃COOH wikipedia.org
This two-step process is a significant pathway for the bulk production of UDMH, highlighting the central role of N',N'-dimethylacetohydrazide as a synthetic intermediate. acs.org
Table 2: N',N'-Dimethylacetohydrazide in the Synthesis of UDMH
| Intermediate Compound | Precursors | Reagents | Product | Significance | Reference |
|---|---|---|---|---|---|
| N',N'-Dimethylacetohydrazide | Acetylhydrazine | Formaldehyde, Hydrogen, Catalyst | N',N'-Dimethylacetohydrazide | Step 1 of a major industrial UDMH production route. | wikipedia.orgacs.org |
Mechanistic Studies of Hydrazinolysis and Basic Hydrolysis for Cleavage
The cleavage of the acyl-nitrogen bond in N',N'-dimethylacetohydrazide can be accomplished through processes like hydrolysis, which involves the reaction with water. The mechanism of this cleavage is analogous to the hydrolysis of amides, such as N,N-dimethylacetamide, and is significantly influenced by the pH of the medium.
Basic Hydrolysis:
Hydrazinolysis:
Hydrazinolysis refers to the cleavage of a bond by reaction with hydrazine (N₂H₄). In the context of N',N'-dimethylacetohydrazide, this process would involve the cleavage of the C-N bond. The mechanism is similar to basic hydrolysis, where hydrazine acts as the nucleophile instead of the hydroxide (B78521) ion. The lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacks the carbonyl carbon of the N',N'-dimethylacetohydrazide. This leads to the formation of a tetrahedral intermediate, which then collapses to yield acetylhydrazine and regenerate 1,1-dimethylhydrazine (B165182). The efficiency of this trans-hydrazidation depends on the nucleophilicity of the attacking hydrazine and the stability of the leaving group.
Recent studies have also explored N-N bond cleavage in hydrazine derivatives using other reagents. For instance, research has shown that diboron (B99234) reagents activated by a Lewis base can effectively promote the N-N cleavage of various hydrazine substrates. organicchemistrytutor.com These studies suggest a non-radical mechanism involving a concerted B-B and N-N bond cleavage, highlighting advanced methods for manipulating hydrazine-containing compounds. organicchemistrytutor.com
Role in the Elaboration of Diverse Molecular Architectures
N',N'-dimethylacetohydrazide and related N,N-dimethylacylhydrazides are valuable intermediates in organic synthesis, enabling the construction of more complex molecular frameworks, particularly heterocyclic compounds. The presence of the N,N-dimethylhydrazide moiety can influence the reactivity of the molecule and direct the course of chemical reactions.
The precursor to N',N'-dimethylacetohydrazide, 1,1-dimethylhydrazine, and its derivatives are versatile synthons for building various nitrogen-containing heterocycles. mdpi.com For example, hydrazones derived from 1,1-dimethylhydrazine can be used in cycloaddition reactions to form pyrazoles, which are important scaffolds in medicinal and agricultural chemistry. mdpi.com One synthetic route involves the ruthenium-catalyzed reaction to produce fluorinated pyrazoles. mdpi.com
Furthermore, these hydrazone derivatives can participate in multicomponent reactions. For instance, the condensation of a 1,1-dimethylhydrazine derivative with hippuric acid in the presence of a chlorinating agent like POCl₃ can lead to the synthesis of isoxazole (B147169) structures. mdpi.com Similarly, N,N-dimethylhydrazones of aldehydes have been utilized as dienes in Diels-Alder reactions to construct complex bicyclic structures. mdpi.com
The N,N-dimethylamino group itself is recognized as a powerful directing group in C-H functionalization reactions, capable of directing substitution to ortho-, meta-, or para-positions on an aromatic ring depending on the reaction conditions. nih.gov While not directly attached to an aromatic ring in N',N'-dimethylacetohydrazide, the principles of using nitrogen-containing groups to guide synthetic transformations are fundamental. This directing ability is crucial for achieving regioselectivity in the synthesis of substituted aromatic and heterocyclic systems. nih.govyoutube.comyoutube.com
The following table summarizes the use of 1,1-dimethylhydrazine derivatives in synthesizing various heterocyclic structures.
| Precursor/Derivative | Reagents/Reaction Type | Resulting Heterocycle | Ref |
| Glyoxal Monodimethylhydrazone | Ruthenium catalysis, Tribromofluoromethane | Fluorinated Pyrazole (B372694) | mdpi.com |
| Glyoxal Monodimethylhydrazone | Trifluoroacetic anhydride (B1165640) | Pyrazole | mdpi.com |
| Glyoxal Monodimethylhydrazone | Hippuric acid, POCl₃ | Isoxazole | mdpi.com |
| N,N-Dimethylhydrazone of Acrolein | Diels-Alder Reaction | Bicyclic Octane | mdpi.com |
| Thiophene-based Hydrazone | Wittig reaction, Diels-Alder reaction | Thieno[2,3-g]quinoline-4,9-dione | mdpi.com |
Optimization of Synthetic Efficiency and Selectivity for N',N'-Dimethylacetohydrazide Production
The primary industrial synthesis of N',N'-dimethylacetohydrazide involves the acylation of 1,1-dimethylhydrazine (also known as unsymmetrical dimethylhydrazine or UDMH). nih.gov The optimization of this process focuses on maximizing the yield and selectivity while minimizing side reactions and purification costs. Common acylating agents include acetic anhydride or acetyl chloride.
Reaction with Acetic Anhydride: The reaction between 1,1-dimethylhydrazine and acetic anhydride is a common laboratory and industrial method. The reaction is typically carried out in a suitable solvent at controlled temperatures.
(CH₃)₂NNH₂ + (CH₃CO)₂O → (CH₃)₂NNHCOCH₃ + CH₃COOH
To optimize this reaction, several parameters must be controlled:
Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can lead to diacylation or other side products and complicates purification.
Temperature: The reaction is exothermic. Maintaining a low to moderate temperature helps to control the reaction rate and prevent the formation of byproducts.
Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products, facilitating an easier workup.
Base: The addition of a non-nucleophilic base can be used to scavenge the acetic acid byproduct, which can otherwise protonate the starting hydrazine and reduce its nucleophilicity.
Reaction with Acetyl Chloride: Acetyl chloride is a more reactive acylating agent than acetic anhydride and reacts vigorously with 1,1-dimethylhydrazine.
(CH₃)₂NNH₂ + CH₃COCl → (CH₃)₂NNHCOCH₃ + HCl
Key optimization factors for this method include:
Temperature Control: Due to the high reactivity of acetyl chloride, the reaction must be performed at low temperatures (e.g., 0 °C) to prevent runaway reactions and the formation of impurities.
Acid Scavenger: The reaction produces hydrogen chloride (HCl), which will form a salt with the unreacted 1,1-dimethylhydrazine. Therefore, the inclusion of a base, such as pyridine (B92270) or triethylamine, is essential to neutralize the HCl and allow the reaction to proceed to completion. The choice of base is critical to avoid side reactions.
The selectivity of the acylation is crucial. 1,1-dimethylhydrazine has two nitrogen atoms, but the terminal nitrogen (NH₂) is significantly more nucleophilic and less sterically hindered than the nitrogen atom bearing the two methyl groups. This inherent difference in reactivity ensures that acylation occurs selectively at the terminal nitrogen, leading to the desired N',N'-dimethylacetohydrazide product with high selectivity under optimized conditions.
The following table provides a general comparison of the two main synthetic methods.
| Parameter | Reaction with Acetic Anhydride | Reaction with Acetyl Chloride |
| Reactivity | Moderate | High |
| Byproduct | Acetic Acid | Hydrogen Chloride (HCl) |
| Need for Base | Optional, but can improve yield | Essential |
| Temperature Control | Important | Critical (low temp required) |
| Handling | Safer | More hazardous (moisture sensitive) |
Hydrolytic Stability and Degradation Mechanisms of the Hydrazide Linkage
The hydrazide bond is a type of amide linkage, and its stability is a critical factor in its environmental persistence and metabolic fate. Generally, the hydrolysis of a hydrazide involves the nucleophilic attack of water on the carbonyl carbon, which can be catalyzed by either acid or base.
Under neutral conditions, the hydrazide linkage is relatively stable. However, its lability increases in acidic or basic environments. The mechanism involves the protonation of the carbonyl oxygen (in acid) or the attack by a hydroxide ion (in base), both of which make the carbonyl carbon more susceptible to nucleophilic attack by water. This process leads to the cleavage of the C-N bond, yielding acetic acid and 1,1-dimethylhydrazine.
Table 1: General Factors Influencing Hydrazide Hydrolysis
| Factor | Effect on Hydrolysis Rate | Mechanism |
| pH | Increases in acidic or basic conditions | Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity. Base catalysis involves direct nucleophilic attack by OH⁻. |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed. |
| Steric Hindrance | May decrease the rate | Bulky groups near the reaction center can hinder the approach of the nucleophile (water or hydroxide). |
Oxidative Transformations of N',N'-Dimethylacetohydrazide
The nitrogen atoms of the hydrazide moiety are susceptible to oxidation. These transformations are significant as they can lead to the formation of reactive intermediates.
Transition metal ions, such as copper (Cu(II)) and iron (Fe(II)/Fe(III)), are known to catalyze the oxidation of hydrazine derivatives. researchgate.netdtic.mil The interaction between N',N'-dimethylacetohydrazide and these metal ions can lead to the formation of a complex, facilitating electron transfer and subsequent oxidation.
The proposed mechanism often involves the formation of a metal-hydrazide complex. This complexation polarizes the N-N bond, making the molecule more susceptible to oxidation. The process can generate radical species, which are highly reactive. researchgate.net For instance, the oxidation of hydrazine derivatives by metal ions can produce reactive oxygen species (ROS) like the superoxide (B77818) anion radical. researchgate.net These reactions are complex, and the final products can vary depending on the specific metal ion, the reaction conditions, and the presence of other molecules like oxygen. researchgate.netdtic.mil
Table 2: Role of Transition Metals in Hydrazine Derivative Oxidation
| Metal Ion | Observed Role | Potential Intermediates/Products | Reference |
| Copper (Cu²⁺) | Catalyzes degradation and oxidation. | Metal-hydrazide complexes, radical species, reactive oxygen species. | researchgate.netdtic.mil |
| Iron (Fe²⁺/Fe³⁺) | Can catalyze the formation of reactive species. | Radical intermediates. | researchgate.net |
| Rhenium (Re) | Forms stable complexes with related hydrazide ligands without oxidizing the metal center. | fac-Re(CO)₃ complexes. | nih.gov |
| Technetium (⁹⁹ᵐTc) | Used in radiolabeling via complexation with hydrazide-derived ligands. | fac-⁹⁹ᵐTc(CO)₃ complexes. | nih.gov |
Peroxidative pathways, often involving enzymes or chemical oxidants like hydrogen peroxide, can also transform N',N'-dimethylacetohydrazide. The oxidation process can lead to the formation of unstable intermediates such as diazene (B1210634) (HN=NH) derivatives, which can decompose further.
The biotransformation of hydrazine compounds can induce "oxidative stress," where the production of oxidants overwhelms the cell's antioxidant defenses. researchgate.net This suggests that the metabolism of N',N'-dimethylacetohydrazide could involve oxidative pathways that generate reactive species capable of interacting with cellular components. researchgate.net Non-enzymatic lipid peroxidation can lead to the formation of various end-products, and similar radical-dependent oxidative routes could be involved in the transformation of hydrazides. nih.gov
Derivatization Reactions of the Hydrazide Moiety
The hydrazide group is a versatile functional handle for synthesizing more complex molecules through derivatization.
The secondary amine within the hydrazide moiety (-C(O)NH-) is nucleophilic and can react with acylating agents such as acid chlorides and anhydrides. researchgate.net This reaction, a form of N-acylation, results in the formation of a diacylhydrazine derivative. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. khanacademy.org
For example, reacting N',N'-dimethylacetohydrazide with another acid chloride (R-COCl) in the presence of a base would yield N-acyl-N',N'-dimethylacetohydrazide. N-acetylation is a common and important reaction in organic chemistry for creating amide bonds. nih.govresearchgate.net
Alkylation can occur at the secondary nitrogen atom, though it can be challenging to control and may lead to mixtures of products. More sophisticated methods are often employed for specific derivatizations.
N-arylation of related hydrazide structures has been achieved using modern catalytic systems. For instance, rhodium(I)-catalyzed reactions of arylazocarboxylates with arylboronic acids provide a route to N,N-diarylhydrazides under mild conditions. rsc.org Similar transition-metal-catalyzed cross-coupling strategies could potentially be adapted for the arylation of N',N'-dimethylacetohydrazide, providing a pathway to complex, substituted hydrazine derivatives.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
The reaction of N',N'-dimethylacetohydrazide with aldehydes and ketones leads to the formation of N',N'-dimethyl-N-acetylhydrazones. This condensation reaction is a fundamental transformation for this class of compounds, providing a pathway to a diverse range of derivatives with potential applications in various fields of chemistry. The general reaction scheme involves the nucleophilic attack of the primary amine group of the hydrazide on the electrophilic carbonyl carbon, followed by a dehydration step to yield the corresponding hydrazone.
The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often catalyzed by the presence of a small amount of acid. The acid catalyst serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazide.
A variety of carbonyl compounds can be employed in this reaction, including both aliphatic and aromatic aldehydes and ketones. The reactivity of the carbonyl compound can influence the reaction conditions required. For instance, more reactive aldehydes may undergo condensation at room temperature, while less reactive ketones may require heating to proceed at a reasonable rate.
The resulting hydrazones are characterized by the presence of a C=N double bond, which is conjugated with the carbonyl group of the acetyl moiety and the lone pair of electrons on the second nitrogen atom. This extended electronic system imparts specific spectroscopic and chemical properties to these molecules.
Table 1: Examples of Hydrazone Synthesis from N',N'-dimethylacetohydrazide
| Carbonyl Compound | Product Hydrazone | Reaction Conditions | Reference |
| Benzaldehyde | N'-Benzylidene-N,N-dimethylacetohydrazide | Ethanol, cat. Acetic Acid, reflux | Fictional Example |
| Acetone (B3395972) | N'-(Propan-2-ylidene)-N,N-dimethylacetohydrazide | Methanol, reflux | Fictional Example |
| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-N,N-dimethylacetohydrazide | Ethanol, rt | Fictional Example |
Note: The examples provided in this table are illustrative and based on general chemical principles of hydrazone formation. Specific experimental data for N',N'-dimethylacetohydrazide were not available in the searched literature.
Mechanistic Investigations of Key Reaction Pathways
The mechanism of hydrazone formation from N',N'-dimethylacetohydrazide and carbonyl compounds follows the general pathway for nucleophilic addition-elimination reactions at the carbonyl group. The key steps are outlined below:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of N',N'-dimethylacetohydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This step results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. The presence of two methyl groups on the other nitrogen atom does not significantly hinder this initial attack, as the terminal nitrogen retains its nucleophilicity.
Proton Transfer: A series of proton transfer steps occur. In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. Following the nucleophilic attack, a proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group, leading to a zwitterionic intermediate which is then neutralized.
Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the stable hydrazone. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). Subsequent elimination of water, often assisted by a base (which can be the solvent or another molecule of the hydrazide), leads to the formation of the C=N double bond of the hydrazone.
While detailed kinetic and computational studies specifically for the condensation of N',N'-dimethylacetohydrazide are not extensively available in the reviewed literature, analogies can be drawn from studies on similar N,N-disubstituted hydrazines. For example, computational studies on the reaction of unsymmetrical dimethylhydrazine (UDMH) with acetaldehyde (B116499) to form acetaldehyde dimethyl hydrazone (ADMH) have provided insights into the reaction mechanism, including the identification of transition states and reaction intermediates. nih.gov These studies support a stepwise mechanism involving the formation of a stable intermediate prior to dehydration. The presence of the acetyl group in N',N'-dimethylacetohydrazide is expected to influence the electronic properties and reactivity of the hydrazide moiety compared to UDMH, potentially affecting the rates of the individual steps in the reaction pathway.
Further research, including kinetic studies and computational modeling specific to N',N'-dimethylacetohydrazide, would be beneficial for a more detailed quantitative understanding of its reactivity and the factors governing the formation of its corresponding hydrazones.
Advanced Spectroscopic Characterization of Acetic Acid, 2,2 Dimethylhydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectral Analysis
A proton NMR spectrum provides information about the different types of hydrogen atoms in a molecule and their neighboring atoms. For Acetic acid, 2,2-dimethylhydrazide (C₄H₁₀N₂O), one would expect to observe distinct signals for the acetyl methyl protons (CH₃CO-), the dimethylamino protons ((CH₃)₂N-), and the N-H proton. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values would be crucial for confirming the structure. However, specific, experimentally determined or accurately predicted chemical shift and coupling constant data for this compound are not available in the public domain.
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, one would anticipate signals for the carbonyl carbon (C=O), the acetyl methyl carbon (CH₃-C=O), and the N-methyl carbons ((CH₃)₂N-). The chemical shifts of these carbons are indicative of their electronic environment. As with ¹H NMR, detailed spectral data for this specific compound is not documented in readily accessible sources.
Advanced Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling complex molecular structures.
COSY spectra would reveal proton-proton couplings, for instance, any potential long-range coupling involving the N-H proton.
HSQC spectra would directly correlate each proton signal with its attached carbon signal, confirming the C-H connectivities.
While the principles of these techniques are well-understood, their application to this compound has not been reported in the available literature, and therefore, no data can be presented.
Vibrational Spectroscopic Investigations (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.
Assignment of Characteristic Functional Group Frequencies
An IR or Raman spectrum of this compound would be expected to show characteristic absorption or scattering bands for the following functional groups:
N-H stretch: Typically observed in the region of 3200-3500 cm⁻¹.
C-H stretch: From the methyl groups, usually found in the 2800-3000 cm⁻¹ range.
C=O stretch (Amide I band): A strong absorption typically seen between 1630 and 1680 cm⁻¹.
N-H bend (Amide II band): Usually found in the 1550-1620 cm⁻¹ region.
C-N stretch: Occurring in the fingerprint region of the spectrum.
Without experimental or calculated spectra, a precise data table of these frequencies and their assignments for this compound cannot be compiled. While data for related molecules like N,N-dimethylacetamide exist, direct extrapolation is not sufficiently accurate for a detailed scientific report.
Analysis of Conformational and Intermolecular Interactions through Vibrational Modes
Subtle shifts in the positions and shapes of vibrational bands can provide information about different molecular conformations and the presence of intermolecular interactions, such as hydrogen bonding involving the N-H group. For example, the frequency of the C=O stretching vibration can be sensitive to the molecule's environment and conformational state. However, without any published studies on the vibrational analysis of this compound, no discussion on these aspects can be presented.
Mass Spectrometric Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of a compound. In the case of this compound, also known as Daminozide (B1669788), mass spectrometric analysis provides crucial data for its identification and characterization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by providing highly accurate mass measurements. While direct HRMS data for this compound is not extensively published, data for a closely related derivative, 4-(2,2,2-Trimethylhydrazinyl)-4-oxobutanoate, is available. This derivative was analyzed using a Bruker MicroTOF spectrometer. nih.gov
The analysis yielded the following results:
| Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| [M]+ | 175.1077 | 175.1081 |
Table 1: High-Resolution Mass Spectrometry Data for a Derivative of this compound. nih.gov
This close correlation between the calculated and found mass for the derivative provides strong evidence for its elemental composition, which is C7H15N2O3. nih.gov Such accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Elucidation of Ion Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are employed to investigate the fragmentation patterns of ions, which helps in elucidating the structure of the parent molecule. For this compound, MS/MS data for the protonated molecule ([M+H]+) has been recorded using a liquid chromatography-electrospray ionization-triple quadrupole (LC-ESI-QQ) instrument. nih.gov
The fragmentation of the [M+H]+ ion of Daminozide (m/z 161.2) at a collision energy of 10 V primarily results in the formation of a major product ion at m/z 143.3. nih.gov At a higher collision energy of 20 V, further fragmentation is observed, with prominent peaks at m/z 143.1, 72.14, 61.1, 101.0, and 115.3. nih.gov
A proposed fragmentation pathway for the [M+H]+ ion of this compound is initiated by the loss of a water molecule (H2O), resulting in the fragment ion at m/z 143. This is a common fragmentation pattern for carboxylic acids. Subsequent fragmentation could involve the cleavage of the amide bond and other characteristic losses.
| Collision Energy | Precursor Ion (m/z) | Top 5 Product Ions (m/z) |
| 10 V | 161.2 | 143.3, 144.1, 61.4 |
| 20 V | 161.2 | 143.1, 72.14, 61.1, 101.0, 115.3 |
Table 2: MS/MS Fragmentation Data for the [M+H]+ Adduct of this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule and can provide information about the presence of chromophores and conjugated systems.
UV spectroscopy has been utilized to study the interaction of this compound with metal ions. Specifically, the formation of a 1:1 complex between Cu(II) ions and Daminozide has been evidenced by changes in the UV spectrum. researchgate.net This suggests the involvement of the electronic orbitals of the hydrazide and carbonyl groups in the complex formation.
Computational Chemistry and Theoretical Studies of Acetic Acid, 2,2 Dimethylhydrazide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. youtube.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn dictates its geometry and chemical properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Acetic acid, 2,2-dimethylhydrazide, which possesses several rotatable single bonds, multiple stable conformations may exist.
Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. This is typically achieved by rotating specific dihedral angles within the molecule and performing a geometry optimization for each rotational position. The result is a potential energy landscape that reveals the global minimum energy conformer and other low-energy isomers. The stability of these conformers is influenced by factors such as steric hindrance and intramolecular hydrogen bonding.
Table 1: Illustrative Data from a Conformational Analysis of this compound (Note: This table is a hypothetical representation of data that would be generated from such a study.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Dipole Moment (Debye) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | -178.5 | 3.2 |
| 2 | 1.25 | 65.2 | 4.1 |
| 3 | 2.80 | -60.1 | 2.8 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. mdpi.com In contrast, a large gap indicates high stability. mdpi.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs, while the LUMO may be distributed around the carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is a hypothetical representation of data that would be generated from such a study.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
Electrostatic Potential and Charge Distribution Mapping
The molecular electrostatic potential (ESP) surface is a visual representation of the charge distribution in a molecule. youtube.comresearchgate.net It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas denote regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral potential. youtube.comresearchgate.net
For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the nitrogen atoms, reflecting the high electron density from their lone pairs. A positive potential might be observed around the acidic proton of the carboxylic acid group and the hydrogen atoms of the methyl groups. This mapping provides valuable insights into intermolecular interactions and the molecule's reactivity patterns. youtube.com
Computational Prediction and Interpretation of Spectroscopic Parameters
Computational methods can also predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental data or even serve as a predictive tool. mdpi.com
Theoretical NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
The calculated chemical shifts are often reported relative to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the theoretically predicted spectrum with an experimental one, it is possible to assign the signals to specific atoms in the molecule, which can be particularly useful for complex structures. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics that are not fully captured by the computational model. pdx.eduresearchgate.net
Table 3: Exemplary Calculated vs. Experimental ¹H NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of data that would be generated from such a study.)
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| -CH₃ (acetyl) | 2.1 | 2.0 |
| -N(CH₃)₂ | 2.6 | 2.5 |
| -NH- | 8.5 | 8.3 |
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. By analyzing the atomic motions associated with each vibrational mode, it is possible to assign the calculated frequencies to specific functional groups and types of molecular motion, such as stretching, bending, and torsional modes.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. This discrepancy can be corrected by applying a scaling factor. The predicted vibrational spectrum is an invaluable tool for interpreting experimental IR and Raman data and for understanding the molecule's flexibility and dynamics. nih.govnist.gov
Table 4: Selected Calculated Vibrational Frequencies for this compound (Note: This table is a hypothetical representation of data that would be generated from such a study.)
| Frequency (cm⁻¹) | Vibrational Mode | Symmetry |
|---|---|---|
| 3350 | N-H Stretch | A' |
| 2980 | C-H Stretch (methyl) | A' |
| 1680 | C=O Stretch | A' |
| 1450 | C-H Bend (methyl) | A' |
Table of Compound Names
| Common Name | IUPAC Name |
| Daminozide (B1669788) | This compound |
| Tetramethylsilane | Tetramethylsilane |
Prediction of UV-Vis Absorption Maxima
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a fundamental application of computational chemistry, providing insights into the electronic structure and potential photoreactivity of molecules. For this compound, also known as daminozide, computational methods can be employed to predict its absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for predicting the electronic absorption spectra of organic molecules. nih.govmdpi.commdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis spectrum. nih.gov The choice of functional and basis set within the TD-DFT framework is crucial for obtaining results that correlate well with experimental data. mdpi.commdpi.com For instance, hybrid functionals like B3LYP are often employed for their balance of accuracy and computational cost in predicting the UV-Vis spectra of organic compounds. mdpi.comresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also critical for accurately predicting spectra in solution. nih.govmdpi.com
While no specific computational studies predicting the UV-Vis absorption maxima for this compound were identified in a comprehensive literature search, experimental evidence suggests the compound possesses UV-active moieties. Studies on the transformation of daminozide in the presence of Cu(II) ions have utilized UV spectroscopy to monitor the reaction, indicating that the molecule does absorb in the UV range.
To illustrate the type of data obtained from a TD-DFT calculation for a molecule like this compound, a hypothetical set of results is presented in the table below. This data is for illustrative purposes only and does not represent actual calculated values for the compound.
Table 1: Illustrative Predicted UV-Vis Absorption Data for a Hydrazide Compound This table is a hypothetical example and does not represent data for this compound.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 235 | 0.152 | HOMO → LUMO |
| S0 → S2 | 210 | 0.089 | HOMO-1 → LUMO |
Table data is illustrative and not based on actual calculations for this compound.
Theoretical Elucidation of Reaction Mechanisms and Pathways
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. rsc.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the most favorable reaction pathways.
Transition State Analysis for Synthetic Transformations
Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. This energy difference, the activation energy, is a key determinant of the reaction rate.
For the synthesis of this compound, which could, for example, involve the reaction of a succinic anhydride (B1165640) derivative with 1,1-dimethylhydrazine (B165182), computational methods could be used to model the reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, one could elucidate the detailed mechanism of the amide bond formation.
A literature search did not yield any specific computational studies on the transition state analysis for the synthesis of this compound. However, the principles of such an analysis are well-established. The table below provides a conceptual illustration of the kind of data that would be generated in a transition state analysis for a hypothetical acylation reaction.
Table 2: Conceptual Data from a Transition State Analysis of a Hypothetical Acylation Reaction This table is a conceptual example and does not represent data for the synthesis of this compound.
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 15.2 | kcal/mol |
| Key Bond Distance (C-N in TS) | 1.85 | Å |
Table data is conceptual and not based on actual calculations for this compound.
Modeling of Degradation and Transformation Mechanisms
Understanding the degradation and transformation of compounds in the environment is crucial for assessing their persistence and potential impact. Computational modeling can play a significant role in elucidating these degradation pathways. mdpi.comwseas.com
Experimental studies have shown that the degradation of this compound can be facilitated by Cu(II) ions, proceeding through an oxidative mechanism rather than simple hydrolysis. This process leads to the cleavage of the hydrazide C-N bond.
While specific computational models for the degradation of daminozide were not found, theoretical methods could be applied to investigate the proposed oxidative pathway. For instance, Density Functional Theory (DFT) calculations could be used to determine the reaction energies and activation barriers for various steps in the oxidation process, helping to identify the most likely sequence of events. Such models could also predict the formation of various degradation products. nih.gov
The following table illustrates a hypothetical degradation pathway and the type of computational data that could be used to support it.
Table 3: Hypothetical Computational Data for a Proposed Degradation Pathway of a Hydrazide This table is a hypothetical example and does not represent data for this compound.
| Reaction Step | Reactants | Products | ΔG (kcal/mol) |
|---|---|---|---|
| 1. Hydroxyl Radical Attack | Hydrazide + •OH | Radical Intermediate | -10.5 |
| 2. C-N Bond Cleavage | Radical Intermediate | Amine + Acyl Radical | +5.2 |
Table data is hypothetical and not based on actual calculations for this compound.
Molecular Dynamics Simulations for Conformational and Solvent Effects
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. rsc.orgtandfonline.com For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and the influence of the surrounding solvent on its structure and dynamics.
In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects the conformational preferences of the solute. rsc.orgacs.org
A comprehensive search of the scientific literature did not reveal any specific molecular dynamics simulation studies focused on this compound. However, such simulations would be valuable for understanding its behavior in solution. For example, MD could be used to determine the preferred dihedral angles of the molecule, the extent of intramolecular hydrogen bonding, and the structure of the solvation shell around the molecule.
The table below summarizes the types of data that can be extracted from an MD simulation to characterize the conformational and solvent effects on a small organic molecule.
Table 4: Key Outputs from a Molecular Dynamics Simulation for Conformational and Solvent Analysis This table presents general outputs of MD simulations and is not specific to this compound.
| Parameter | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures, indicating conformational stability. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. |
| Dihedral Angle Distributions | Shows the preferred rotational conformations around specific chemical bonds. |
Table data is a general representation of MD simulation outputs.
Applications of Acetic Acid, 2,2 Dimethylhydrazide in Research Contexts
As a Model Substrate in Organic Reaction Development and Catalyst Screening
In the development of new organic reactions and the screening of catalysts, acetic acid, 2,2-dimethylhydrazide can serve as a valuable model substrate. Its structure incorporates several key functional groups—a secondary amide, a tertiary amine, and a nitrogen-nitrogen single bond—making it a useful tool for assessing the reactivity and selectivity of new catalytic systems. Researchers can employ this compound to test the efficacy of catalysts designed for specific transformations, such as C-N bond activation, acylation, or oxidation/reduction reactions involving hydrazide functionalities.
The presence of both an acyl group and a dimethylamino group allows for the study of chemoselectivity. For instance, a new catalyst could be evaluated for its ability to selectively act on the amide linkage without affecting the tertiary amine, or vice versa. The steric hindrance provided by the two methyl groups on the terminal nitrogen also offers a means to probe the steric sensitivity of a catalytic process. By observing the conversion rates and product distributions when this compound is used as a substrate, chemists can gain crucial insights into the performance and applicability of novel catalysts for more complex molecules containing similar structural motifs.
Strategic Utilization in the Synthesis of Advanced Organic Intermediates
This compound is a strategic precursor in the synthesis of more complex and valuable organic molecules. Its chemical structure allows it to be a building block for key intermediates used in various fields of chemistry.
Precursor for Unsymmetrical Dimethylhydrazine (UDMH) Production
One of the notable industrial applications of related acetylhydrazines is in the production of unsymmetrical dimethylhydrazine (UDMH). wikipedia.org UDMH is a significant hypergolic rocket propellant, meaning it ignites spontaneously upon contact with an oxidizer like dinitrogen tetroxide. acs.org One of the industrial synthesis routes for UDMH involves the N-dimethylation of acetylhydrazine using formaldehyde (B43269) and hydrogen, which produces N,N-dimethyl-N'-acetylhydrazine. This intermediate is then hydrolyzed to yield UDMH and acetic acid. wikipedia.org This process highlights the role of the acetyl group as a protecting group for one of the nitrogen atoms, which is later removed to generate the final product. While the direct precursor is acetylhydrazine, the chemistry demonstrates the utility of the acetylhydrazide structure in synthesizing UDMH. wikipedia.orgacs.org
Building Block for Nitrogen-Containing Heterocycles
Hydrazides, including this compound, are valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. kit.edunih.govpitt.edunih.gov These cyclic structures are of great interest in medicinal chemistry and materials science. For example, hydrazides can be reacted with various reagents to form important heterocyclic rings such as pyrazoles and triazoles.
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles, can be achieved through the condensation of hydrazines or hydrazides with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.orgscispace.comrsc.orgorganic-chemistry.org The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole (B372694) ring. Various synthetic methods, including microwave-assisted and metal-catalyzed reactions, have been developed to facilitate this transformation. nih.govacs.org
Similarly, 1,2,4-triazoles, another important class of five-membered heterocycles, can be synthesized from hydrazides. organic-chemistry.orgmdpi.comfrontiersin.orgorganic-chemistry.org One common method involves the reaction of hydrazides with amides or other nitrogen-containing compounds under conditions that promote cyclodehydration. acs.org For example, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved from secondary amides and hydrazides. acs.org These synthetic strategies underscore the versatility of the hydrazide functional group in constructing diverse heterocyclic systems.
Contributions to Analytical Methodologies for Hydrazide Detection and Quantification
In analytical chemistry, this compound plays a role in the development and validation of methods for the detection and quantification of hydrazides. dtic.milnih.govcdc.govpageplace.de Its well-defined structure and stability make it suitable for use as a derivatization agent and a reference standard.
Derivatization Agents for Chromatographic Analysis
Hydrazine (B178648) and its derivatives, including hydrazides, can be challenging to analyze directly using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) due to their polarity and sometimes low volatility or lack of a strong chromophore for UV detection. sci-hub.selibretexts.orgyoutube.com To overcome these limitations, derivatization is often employed. This process involves reacting the analyte with a derivatizing agent to form a new compound with properties more suitable for analysis, such as increased volatility, thermal stability, or enhanced detectability. sci-hub.selibretexts.orgyoutube.comnih.govnih.gov
While this compound itself is an analyte, the principle of using hydrazide-reactive derivatizing agents is central to its analysis and the analysis of other hydrazines. For instance, aldehydes and ketones can be used as derivatizing agents, reacting with the hydrazide to form a stable hydrazone. mdpi.com Reagents like pentafluorobenzaldehyde (B1199891) are used to create derivatives that are amenable to GC analysis with sensitive electron capture detection. oup.com Similarly, for HPLC analysis, derivatizing agents that introduce a fluorescent tag, such as dansyl hydrazine, are employed to enhance detection sensitivity. libretexts.org The study of the reaction of this compound with these agents can help in optimizing derivatization procedures for a broader class of hydrazide compounds.
Use as a Reference Standard in Spectroscopic and Chromatographic Methods
Accurate quantification in analytical chemistry relies on the use of well-characterized reference standards. This compound, when available in a pure form, can serve as a reference standard for the development and validation of analytical methods aimed at detecting hydrazides. In spectroscopic methods, such as spectrophotometry, a pure sample of the compound can be used to generate a calibration curve, allowing for the quantification of the compound in unknown samples. nih.gov For example, a method using trinitrobenzenesulfonic acid has been developed for the spectrophotometric determination of hydrazine and hydrazides. nih.gov
In chromatography, a known amount of this compound can be injected into the system to determine its retention time and response factor. sielc.com This information is crucial for identifying the compound in complex mixtures and for quantifying its concentration. For instance, a method for the determination of hydrazine in drug substances has been developed using in situ derivatization with acetone (B3395972) followed by headspace GC-MS analysis, where a related hydrazide could serve as a reference. nih.govnih.govsielc.com The use of a stable, well-characterized compound like this compound as a reference standard ensures the accuracy and reliability of the analytical data obtained.
Compound Names
Future Directions and Emerging Research Avenues for Acetic Acid, 2,2 Dimethylhydrazide
Exploration of Novel, Sustainable Synthetic Pathways
The traditional synthesis of Acetic acid, 2,2-dimethylhydrazide involves the condensation reaction between succinic acid and 2,2-dimethylhydrazine. wikipedia.org While effective, future research will likely focus on aligning its production with the principles of green chemistry.
Emerging research could explore several key areas:
Alternative Solvents: Investigation into benign solvent systems, such as water, supercritical fluids, or bio-based solvents, could replace traditional organic solvents, reducing volatile organic compound (VOC) emissions and simplifying purification processes.
Catalytic Approaches: The development of catalytic methods, either heterogeneous or homogeneous, to promote the condensation reaction could offer a more sustainable alternative to stoichiometric reagents. This would lead to higher atom economy, lower energy consumption, and reduced waste generation.
Bio-based Feedstocks: A long-term goal for sustainable synthesis would be the derivation of the core molecular components from renewable biomass. Research into the biotechnological production of succinic acid is already mature, and future work could investigate pathways to produce the 2,2-dimethylhydrazine moiety from bio-based nitrogen sources.
Development of New Catalytic Transformations Involving the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) is a versatile moiety that has been underexplored in the context of this compound itself as a substrate. However, research on related hydrazide and hydrazine (B178648) compounds demonstrates significant potential for future catalytic applications.
Future research directions include:
N-N Bond Activation: The nitrogen-nitrogen bond within the hydrazide is a potential site for catalytic activation. Drawing inspiration from research on other 1,1-disubstituted hydrazines, titanium-catalyzed hydrohydrazination and alkyne diamination reactions could be explored. inchem.org This would transform the compound from a simple regulator into a valuable reagent for constructing complex nitrogen-containing molecules.
Directed C-H Activation: The acylhydrazide group could serve as a directing group for transition-metal-catalyzed C-H activation at the succinyl backbone. This would enable the selective functionalization of the aliphatic chain, opening pathways to a diverse range of new derivatives with potentially novel properties.
Catalyst Ligand Development: The molecule itself could be investigated as a ligand for transition metal catalysts. The hydrazide moiety can coordinate with metal centers, and as seen in molybdenum-hydrazone complexes, the electronic properties of the hydrazide can influence the catalytic activity of the metal center in processes like epoxidation. inchem.org
Advanced Computational Studies of its Reactivity in Complex Systems
Modern computational chemistry offers powerful tools to predict and understand molecular behavior, providing insights that can guide experimental work. To date, this compound has not been the subject of extensive computational investigation, representing a significant opportunity for future research.
Key areas for computational exploration are:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and bond dissociation energies. This data is fundamental to understanding the molecule's intrinsic reactivity, predicting sites susceptible to nucleophilic or electrophilic attack, and modeling reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in various environments, such as in solution or at the active site of an enzyme. These simulations could clarify its conformational preferences and non-covalent interactions, which are crucial for understanding its mode of action as a plant growth regulator and its potential as a ligand in catalysis.
Reaction Pathway Modeling: Computational studies can map the potential energy surfaces of proposed reactions, such as its degradation or its participation in catalytic cycles. This would allow for the validation of proposed mechanisms and the in silico screening of potential catalysts or reaction conditions before undertaking laboratory work.
Integration into Multi-component and Cascade Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a cornerstone of efficient organic synthesis. The hydrazide functionality makes this compound a prime candidate for integration into such reactions.
Future research could focus on:
Hydrazone Formation and Subsequent Reactions: The terminal -NH₂ group can readily condense with aldehydes and ketones to form N-acylhydrazones. These intermediates are highly valuable in synthesis and can participate in a variety of subsequent transformations, such as cycloadditions or nucleophilic additions, within a one-pot cascade or multi-component process.
Ugi-type Reactions: Exploration of this compound as the amine/hydrazine component in isocyanide-based MCRs, like the Ugi or Passerini reactions, could yield highly complex and diverse molecular scaffolds. This would leverage the entire structure of the molecule as a building block for combinatorial library synthesis.
Mechanistic Studies of Environmental Transformation Pathways
Understanding the chemical transformation of this compound is crucial, not for its ecological impact, but from a fundamental chemical reactivity perspective. The primary degradation pathway involves the hydrolysis of the amide bond to yield succinic acid and 1,1-dimethylhydrazine (B165182) (also known as unsymmetrical dimethylhydrazine, UDMH). wikipedia.org
More detailed mechanistic studies are an important future direction. Research on the reaction of the compound with chlorinating agents provides a clear example of the type of detailed mechanistic work needed. In one study, the reaction kinetics and transformation pathway with free available chlorine (FAC) were elucidated. rsc.org
Table 1: Proposed Reaction Mechanism for the Chlorination of this compound
| Step | Description | Intermediates/Products |
|---|---|---|
| 1 | Initial Attack | FAC attacks a nitrogen atom of the hydrazide moiety. |
| 2 | Adduct Formation | A transient N-Cl adduct is formed. |
| 3 | Decomposition | The adduct decomposes via an intermediate N,N-dimethyldiazene. |
| 4 | Product Formation | This decomposition yields key products such as succinic acid, formaldehyde (B43269), and mono-methylhydrazine. |
This table is based on the proposed mechanisms for the degradation of N,N-dimethylhydrazine compounds by free available chlorine. rsc.org
Future studies should apply similar rigorous mechanistic analysis to other relevant environmental processes like photolysis and hydrolysis under various pH conditions. Investigating the kinetics and identifying transient intermediates in these pathways will provide a complete picture of the molecule's chemical stability and transformation routes.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) |
|---|---|
| This compound | Daminozide (B1669788), Alar |
| 1,1-Dimethylhydrazine | Unsymmetrical dimethylhydrazine, UDMH |
| Succinic acid | Butanedioic acid |
| Formaldehyde | Methanal |
| Mono-methylhydrazine | Methylhydrazine |
| Free Available Chlorine | FAC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
